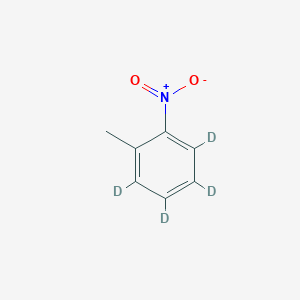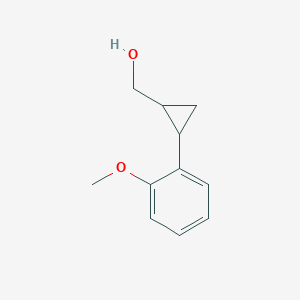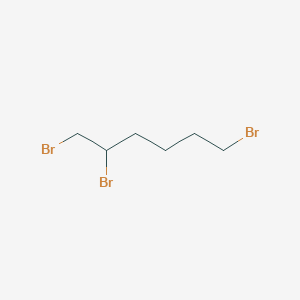![molecular formula C22H45N5O12 B12300413 4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside](/img/structure/B12300413.png)
4-Amino-3-[(6-amino-6-deoxyhexopyranosyl)oxy]-6-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl 3-amino-3-deoxyhexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butikacin is a semisynthetic aminoglycoside antibiotic derived from kanamycin A. It exhibits bactericidal activity, particularly effective against Staphylococcus aureus and a range of gram-negative bacteria . This compound is known for its potent antibacterial properties and is used in various medical and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butikacin is synthesized through the modification of kanamycin A. The process involves the substitution of the 1-N position of kanamycin A with a (S)-4-amino-2-hydroxybutyl group . This modification enhances its antibacterial activity and reduces its toxicity compared to its parent compound.
Industrial Production Methods
The industrial production of butikacin involves large-scale fermentation processes to produce kanamycin A, followed by chemical modification to introduce the (S)-4-amino-2-hydroxybutyl group. The reaction conditions typically include controlled pH, temperature, and the use of specific catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Butikacin undergoes various chemical reactions, including:
Oxidation: Butikacin can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in butikacin, altering its activity.
Substitution: The substitution of functional groups in butikacin can lead to the formation of new analogs with varying antibacterial properties.
Common Reagents and Conditions
Common reagents used in the reactions involving butikacin include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the chemical reactions of butikacin include various analogs with modified antibacterial properties. These analogs are studied for their potential use in treating different bacterial infections and for their reduced toxicity profiles .
Wissenschaftliche Forschungsanwendungen
Butikacin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical properties.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating infections caused by resistant bacterial strains.
Wirkmechanismus
Butikacin exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and tRNA acceptor sites, disrupting normal protein synthesis and leading to the production of non-functional or toxic proteins. This ultimately results in bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butikacin is similar to other aminoglycoside antibiotics such as:
Amikacin: Another semisynthetic aminoglycoside with a similar mechanism of action but different spectrum of activity.
Gentamicin: A naturally occurring aminoglycoside with a broader spectrum of activity.
Kanamycin: The parent compound of butikacin, used as a starting material for its synthesis.
Uniqueness
Butikacin is unique due to its specific modification at the 1-N position with a (S)-4-amino-2-hydroxybutyl group, which enhances its antibacterial activity and reduces its toxicity compared to other aminoglycosides. This modification makes butikacin a valuable compound in the development of new antibacterial agents and in the study of bacterial resistance mechanisms .
Eigenschaften
Molekularformel |
C22H45N5O12 |
|---|---|
Molekulargewicht |
571.6 g/mol |
IUPAC-Name |
2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C22H45N5O12/c23-2-1-7(29)5-27-9-3-8(25)19(38-22-17(34)16(33)14(31)10(4-24)36-22)18(35)20(9)39-21-15(32)12(26)13(30)11(6-28)37-21/h7-22,27-35H,1-6,23-26H2 |
InChI-Schlüssel |
OCFOTEIMZBKQFS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(C(C1NCC(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)
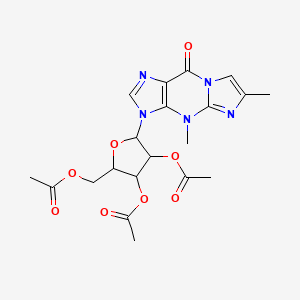

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
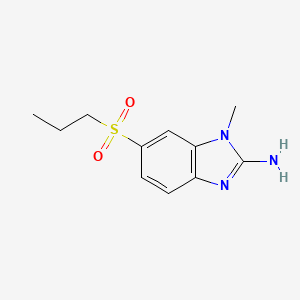
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)
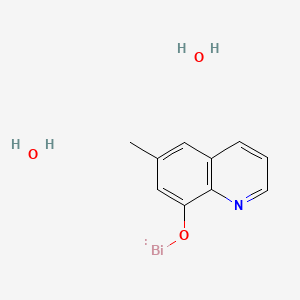
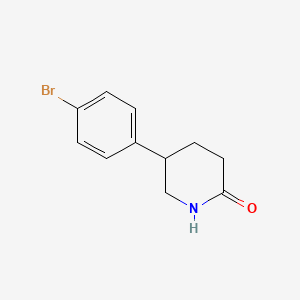
![[4-Methyl-2-[8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]hexan-3-yl] acetate](/img/structure/B12300385.png)
